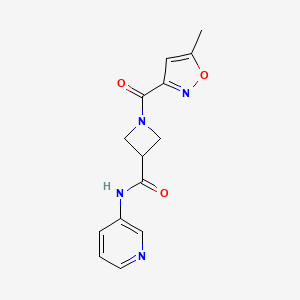
1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C15H13N7O3
- Molecular Weight : 339.315 g/mol
- IUPAC Name : this compound
This structure enables the compound to interact with various biological targets, making it a candidate for therapeutic applications.
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole and azetidine compounds exhibit significant antitumor properties. A study evaluating various derivatives found that certain modifications to the isoxazole ring enhanced the inhibitory effects against cancer cell lines, particularly those associated with BRAF mutations .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 25 | BRAF(V600E) |
| Compound B | 30 | EGFR |
| Compound C | 15 | Aurora-A kinase |
Inhibition of Carbonic Anhydrase
The compound has been tested for its ability to inhibit human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma. Although some derivatives showed weak inhibition, certain modifications led to improved potency against specific isoforms .
| Isoform | Inhibition Potency (IC50) |
|---|---|
| hCA I | 96.0 µM |
| hCA II | 87.8 µM |
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide, in response to lipopolysaccharide (LPS) stimulation .
Study 1: Antitumor Efficacy in Breast Cancer
A study focused on the efficacy of isoxazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments, suggesting their potential as novel therapeutic agents .
Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of combining the compound with doxorubicin in cancer treatment. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant breast cancer subtypes .
The mechanisms underlying the biological activities of this compound involve:
- Targeted Inhibition : The compound selectively inhibits key enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell proliferation and survival.
特性
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-5-12(17-21-9)14(20)18-7-10(8-18)13(19)16-11-3-2-4-15-6-11/h2-6,10H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUQVJWUJQNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













